(R)-tert-butyl 8-(3,5-difluorophenyl)-9-(2-ethoxy-2-oxoethyl)-10-oxo-6,9-diazaspiro[4.5]decane-6-carboxylate
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Description
(R)-tert-butyl 8-(3,5-difluorophenyl)-9-(2-ethoxy-2-oxoethyl)-10-oxo-6,9-diazaspiro[4.5]decane-6-carboxylate is a useful research compound. Its molecular formula is C23H30F2N2O5 and its molecular weight is 452.499. The purity is usually 95%.
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Scientific Research Applications
Supramolecular Arrangements
- The compound shows potential in the study of supramolecular arrangements, particularly in the context of cyclohexane-5-spirohydantoin derivatives. The relationship between molecular and crystal structure, and the role of substituents in supramolecular arrangements, are areas of interest (Graus et al., 2010).
Conformational Analysis in Peptide Synthesis
- This compound is relevant for the synthesis and conformational analysis of spirolactams as conformationally restricted pseudopeptides, useful in peptide synthesis and as mimetics for peptide structures (Fernandez et al., 2002).
Reactivity in Organic Synthesis
- It serves as a key intermediate in organic reactions, as demonstrated in the synthesis of spirocyclic 3-oxotetrahydrofurans, which can further lead to biologically active heterocyclic compounds (Moskalenko & Boev, 2012).
NMR Spectroscopy and Structural Analysis
- The compound is significant in NMR spectroscopy for assigning the relative configuration of spiro[4.5]decanes, which helps in understanding the stereochemistry of complex organic molecules (Guerrero-Alvarez et al., 2004).
Anticonvulsant Potential
- Derivatives of this compound have been studied for their anticonvulsant properties, indicating potential therapeutic applications (Aboul-Enein et al., 2014).
Pharmaceutical Synthesis
- It is used in the synthesis of key intermediates for pharmaceutical compounds, such as Rho-kinase inhibitors, demonstrating its utility in drug development (Gomi et al., 2012).
Application in Receptor Antagonism
- Its derivatives are explored as antagonists in receptor studies, for example, as glucagon receptor antagonists with implications in glucose regulation (Demong et al., 2014).
Green Chemistry Applications
- The compound is also important in green chemistry, particularly in the synthesis of novel chemical entities under environmentally friendly conditions (Thanusu et al., 2012).
Properties
IUPAC Name |
tert-butyl (8R)-8-(3,5-difluorophenyl)-9-(2-ethoxy-2-oxoethyl)-10-oxo-6,9-diazaspiro[4.5]decane-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30F2N2O5/c1-5-31-19(28)14-26-18(15-10-16(24)12-17(25)11-15)13-27(21(30)32-22(2,3)4)23(20(26)29)8-6-7-9-23/h10-12,18H,5-9,13-14H2,1-4H3/t18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFJVJZCVFSUNT-SFHVURJKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(CN(C2(C1=O)CCCC2)C(=O)OC(C)(C)C)C3=CC(=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1[C@@H](CN(C2(C1=O)CCCC2)C(=O)OC(C)(C)C)C3=CC(=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30F2N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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